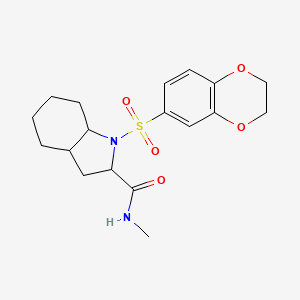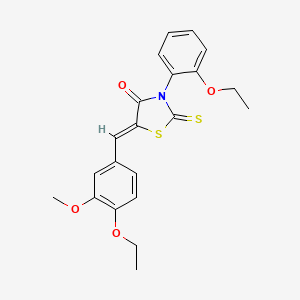
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxine ring fused with an indole moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the benzodioxine ring. The benzodioxine ring can be synthesized through a ring-closing metathesis reaction using a suitable catalyst . The sulfonylation of the benzodioxine ring is achieved using sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated benzodioxine with the indole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-methyl-octahydro-1H-indole-2-carboxamide include:
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: This compound shares the benzodioxine ring and sulfonyl group but differs in its functional groups and overall structure.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid: Another similar compound with a pyrrolidine ring instead of an indole ring.
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: This compound features a piperazine ring and additional sulfonyl group, making it structurally related but functionally distinct.
Properties
Molecular Formula |
C18H24N2O5S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C18H24N2O5S/c1-19-18(21)15-10-12-4-2-3-5-14(12)20(15)26(22,23)13-6-7-16-17(11-13)25-9-8-24-16/h6-7,11-12,14-15H,2-5,8-10H2,1H3,(H,19,21) |
InChI Key |
KAOBUFIUJXVMFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2CCCCC2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164744.png)
![4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B12164746.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12164769.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164776.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12164788.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12164795.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164797.png)


![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12164806.png)
![2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12164812.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12164818.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164828.png)
